molecular formula C9H8N2O B11917974 7-Methyl-1H-indazole-4-carbaldehyde

7-Methyl-1H-indazole-4-carbaldehyde

Cat. No.: B11917974
M. Wt: 160.17 g/mol
InChI Key: BXRLCEWSOGLMKZ-UHFFFAOYSA-N
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Description

7-Methyl-1H-indazole-4-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a methyl group at the 7-position and an aldehyde group at the 4-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-methyl-3-nitrobenzaldehyde, a reduction step followed by cyclization can yield the desired indazole derivative. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: 7-Methyl-1H-indazole-4-carboxylic acid.

    Reduction: 7-Methyl-1H-indazole-4-methanol.

    Substitution: Various substituted indazole derivatives depending on the electrophile used.

Scientific Research Applications

7-Methyl-1H-indazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-1H-indazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, indazole derivatives often act by interacting with specific molecular targets, such as enzymes or receptors. The presence of the aldehyde group allows for covalent bonding with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

    1H-Indazole-4-carbaldehyde: Lacks the methyl group at the 7-position, which can influence its reactivity and biological activity.

    7-Methyl-1H-indazole-3-carbaldehyde: The position of the aldehyde group is different, which can affect the compound’s chemical properties and applications.

    1H-Indazole-4-carboxylic acid:

Uniqueness: 7-Methyl-1H-indazole-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which can influence its chemical behavior and biological activity.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

7-methyl-1H-indazole-4-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-6-2-3-7(5-12)8-4-10-11-9(6)8/h2-5H,1H3,(H,10,11)

InChI Key

BXRLCEWSOGLMKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C=O)C=NN2

Origin of Product

United States

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